2-{[(2,5-dichlorophenyl)amino](methyl)phosphoryl}-4,5,6,7-tetrahydro-1,3-benzothiazole
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Overview
Description
2-{[(2,5-dichlorophenyl)amino](methyl)phosphoryl}-4,5,6,7-tetrahydro-1,3-benzothiazole is a complex organic compound that features a dichlorinated aniline moiety linked to a phosphorylated benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,5-dichlorophenyl)amino](methyl)phosphoryl}-4,5,6,7-tetrahydro-1,3-benzothiazole typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Phosphorylation: The benzothiazole ring is then phosphorylated using a suitable phosphorylating agent such as phosphorus oxychloride or phosphorus trichloride.
Attachment of the Aniline Moiety: The phosphorylated benzothiazole is reacted with 2,5-dichloroaniline under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,5-dichlorophenyl)amino](methyl)phosphoryl}-4,5,6,7-tetrahydro-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or thiols.
Substitution: The dichloroaniline moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-{[(2,5-dichlorophenyl)amino](methyl)phosphoryl}-4,5,6,7-tetrahydro-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[(2,5-dichlorophenyl)amino](methyl)phosphoryl}-4,5,6,7-tetrahydro-1,3-benzothiazole involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
2,5-dichloroaniline: A simpler compound with similar substitution patterns but lacking the benzothiazole and phosphoryl groups.
Benzothiazole derivatives: Compounds with the benzothiazole ring but different substituents.
Phosphorylated anilines: Compounds with phosphoryl groups attached to aniline moieties.
Uniqueness
2-{[(2,5-dichlorophenyl)amino](methyl)phosphoryl}-4,5,6,7-tetrahydro-1,3-benzothiazole is unique due to its combination of dichloroaniline, benzothiazole, and phosphoryl groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2,5-dichloro-N-[methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)phosphoryl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N2OPS/c1-20(19,18-12-8-9(15)6-7-10(12)16)14-17-11-4-2-3-5-13(11)21-14/h6-8H,2-5H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSIKSVJDWLWLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C1=NC2=C(S1)CCCC2)NC3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N2OPS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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